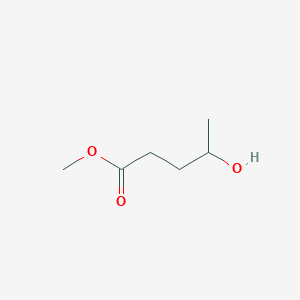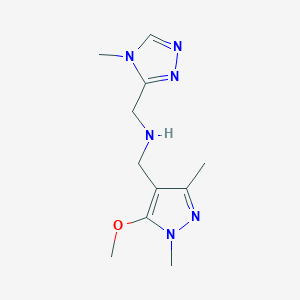
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with methoxy and dimethyl groups, and a triazole ring linked via a methanamine bridge. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine typically involves multi-step organic reactions. The synthetic route may start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The methoxy and dimethyl substitutions are introduced through subsequent alkylation and methylation reactions. The triazole ring is synthesized separately, often via cycloaddition reactions involving azides and alkynes. Finally, the two rings are connected through a methanamine bridge using reductive amination or similar coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential pharmaceutical applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific chemical or physical properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar compounds to 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine include other pyrazole and triazole derivatives. These compounds share structural similarities but may differ in their substituents and overall reactivity. For example:
1-(3,5-Dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine: Similar structure but lacks the methoxy group.
1-(5-Methoxy-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine: Similar structure but lacks the dimethyl groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C11H18N6O |
|---|---|
分子量 |
250.30 g/mol |
IUPAC名 |
1-(5-methoxy-1,3-dimethylpyrazol-4-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H18N6O/c1-8-9(11(18-4)17(3)15-8)5-12-6-10-14-13-7-16(10)2/h7,12H,5-6H2,1-4H3 |
InChIキー |
TWYSQPJIWWQLLF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1CNCC2=NN=CN2C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
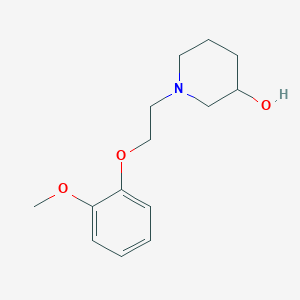
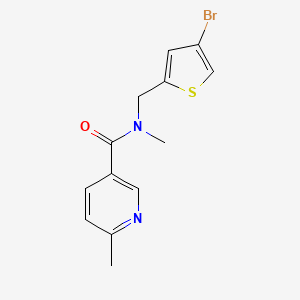
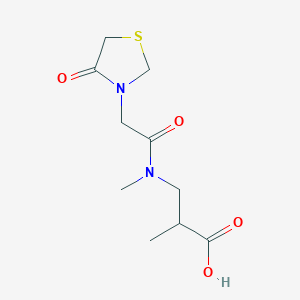
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
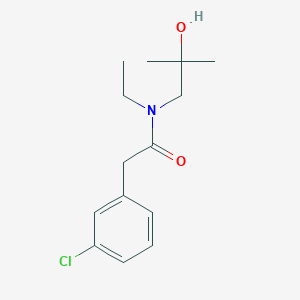

![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(1-oxidopiperidin-1-ium-1-yl)piperidine-1-carboxylate](/img/structure/B14915654.png)
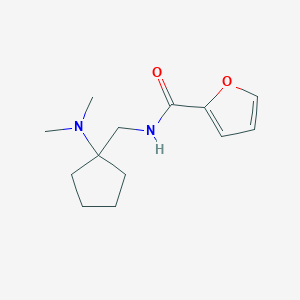
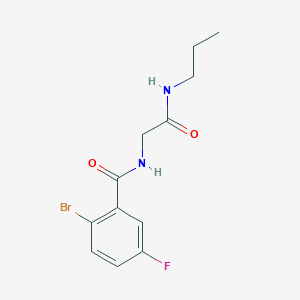

![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
